![molecular formula C16H19NO3 B1438127 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid CAS No. 1218179-30-6](/img/structure/B1438127.png)
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid
Overview
Description
2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a chemical compound with the CAS Number: 1218179-30-6 . It has a molecular weight of 273.33 and its IUPAC name is 2-(bicyclo[2.2.1]heptane-2-carboxamido)-5-methylbenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H19NO3/c1-9-2-5-14 (13 (6-9)16 (19)20)17-15 (18)12-8-10-3-4-11 (12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3, (H,17,18) (H,19,20) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Comprehensive Analysis of 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic Acid Applications
Synthesis of Alicyclic Polyimides: 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is a precursor in the synthesis of fully alicyclic polyimides . These materials are of interest due to their potential applications as low dielectric materials, which are crucial in the electronics industry for reducing signal loss and cross-talk in integrated circuits.
Development of Low-Dielectric Materials: The compound’s role in creating materials with low dielectric constants makes it valuable for the development of advanced electronic devices . Low-dielectric materials are essential for improving the performance and efficiency of electronic components, particularly in high-frequency applications.
Creation of Soluble Polyimide Films: Researchers have utilized this compound to produce polyimide films that are soluble in organic polar solvents . This property is significant for the manufacturing process, as it allows for easier handling and processing of the material in various stages of electronic device fabrication.
Fabrication of High-Performance Polymers: The compound’s involvement in the fabrication of high-performance polymers is notable for its contribution to the aerospace industry . These polymers are used in the construction of aircraft and spacecraft due to their excellent thermal stability and mechanical properties.
Research in Organic Synthesis: 2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid is also used in organic synthesis research to explore new reactions and pathways . Its unique structure provides a platform for studying the behavior of alicyclic compounds in various chemical reactions.
Exploration of Spiro Structures: The compound is instrumental in the preparation of spiro structures, which are a class of compounds where two or more rings are joined at a single atom . Spiro compounds have diverse applications, including pharmaceuticals and organic light-emitting diodes (OLEDs).
Pharmaceutical Research: Due to its structural complexity, this compound can be used in pharmaceutical research to develop new drug candidates . Its alicyclic framework can be modified to create compounds with potential therapeutic effects.
Advanced Material Science: Finally, the compound plays a role in advanced material science, particularly in the study of materials with unique optical and mechanical properties . Its incorporation into various materials can lead to the development of innovative products with enhanced performance characteristics.
Safety and Hazards
properties
IUPAC Name |
2-(bicyclo[2.2.1]heptane-2-carbonylamino)-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-9-2-5-14(13(6-9)16(19)20)17-15(18)12-8-10-3-4-11(12)7-10/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJCXKNWBYJBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3CCC2C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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